N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with nitro and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline typically involves the condensation of 4,5-bis(2,4-dichlorophenyl)-3-nitro-2-furaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)hydrazine
- N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)amine
Uniqueness
N-((4,5-Bis(2,4-dichlorophenyl)-3-nitro-2-furyl)methylene)aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H12Cl4N2O3 |
---|---|
Molekulargewicht |
506.2 g/mol |
IUPAC-Name |
1-[4,5-bis(2,4-dichlorophenyl)-3-nitrofuran-2-yl]-N-phenylmethanimine |
InChI |
InChI=1S/C23H12Cl4N2O3/c24-13-6-8-16(18(26)10-13)21-22(29(30)31)20(12-28-15-4-2-1-3-5-15)32-23(21)17-9-7-14(25)11-19(17)27/h1-12H |
InChI-Schlüssel |
ORXWYSZNVKDEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.